[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine
Overview
Description
[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine is a chemical compound with the molecular formula C8H7ClN2O. It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine typically involves the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide. This intermediate is then cyclized to form 6-chloro-1,3-benzoxazole. The final step involves the reaction of 6-chloro-1,3-benzoxazole with methylamine under appropriate conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for higher yields and cost-effectiveness. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: This compound is investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, which lacks the chloro and methylamine groups.
6-Chloro-1,3-benzoxazole: Similar structure but without the methylamine group.
2-Aminobenzoxazole: Contains an amino group instead of the chloro and methylamine groups.
Uniqueness
[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methylamine groups enhances its reactivity and potential for forming various derivatives with useful applications .
Biological Activity
[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine is a compound within the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology and medicine.
Chemical Structure and Properties
The compound this compound features a chlorinated benzoxazole ring that contributes to its unique reactivity and biological profile. The presence of the amino group enhances its potential as a pharmacological agent.
Biological Activities
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that benzoxazole derivatives can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Properties : Cytotoxicity assays reveal that benzoxazole derivatives can selectively target cancer cells while sparing normal cells. For instance, compounds have demonstrated significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Quorum Sensing Inhibition : Certain benzoxazole derivatives have been identified as quorum sensing inhibitors, potentially reducing virulence in pathogenic bacteria .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thus affecting metabolic pathways.
- Receptor Binding : It has been suggested that benzoxazole derivatives can bind to various receptors, modulating their activity and influencing physiological responses .
- Cell Cycle Interference : Some studies indicate that these compounds can disrupt the cell cycle in cancer cells, leading to apoptosis .
Anticancer Activity
A study evaluated the cytotoxic effects of several benzoxazole derivatives on various cancer cell lines. The results showed that certain compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | MCF-7 | 10.5 |
2 | A549 | 8.7 |
3 | HCT-116 | 12.3 |
These findings suggest that modifications to the benzoxazole scaffold can enhance anticancer properties .
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, various benzoxazole derivatives were tested against Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm formation and elastase production:
Compound | Biofilm Reduction (%) | Elastase Inhibition (%) |
---|---|---|
A | 75 | 60 |
B | 80 | 70 |
C | 65 | 50 |
These results highlight the potential of benzoxazole derivatives as therapeutic agents against bacterial infections .
Properties
IUPAC Name |
(6-chloro-1,3-benzoxazol-2-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBMLKKASVIWMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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